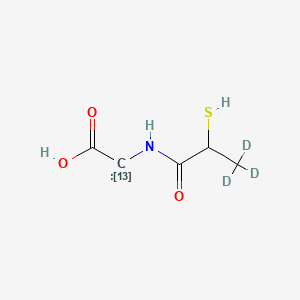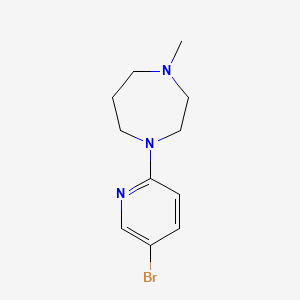
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE typically involves the reaction of p-aminophenyl thiol with D-xylopyranoside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amino compounds .
Scientific Research Applications
P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme kinetics and as a substrate for glycosidase enzymes.
Mechanism of Action
The mechanism of action of P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
P-AMINOPHENYL-1-THIO-B-D-GALACTOPYRANOSIDE: Similar in structure but differs in the sugar moiety.
P-AMINOPHENYL-1-THIO-B-D-GLUCOPYRANOSIDE: Another similar compound with a different sugar component.
Uniqueness
P-AMINOPHENYL-1-THIO-B-D-XYLOPYRANOSIDE is unique due to its specific sugar moiety, which imparts distinct biochemical properties and applications compared to its analogs. Its unique structure allows for specific interactions with certain enzymes and receptors, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2 |
InChI Key |
PLNSHYORKGBSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)


![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)


![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)


